3-(1,3-Dioxan-2-yl)benzaldehyde: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Development
3-(1,3-Dioxan-2-yl)benzaldehyde: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Development
As a Senior Application Scientist, navigating the vast chemical space of protected bifunctional building blocks is critical for rational drug design. One such highly valuable, yet frequently misidentified, intermediate is 3-(1,3-Dioxan-2-yl)benzaldehyde . A common challenge in literature and procurement is distinguishing this specific compound from its ortho/para isomers or its 5-membered dioxolane counterpart.
This whitepaper provides an authoritative resolution to the CAS number lookup for 3-(1,3-dioxan-2-yl)benzaldehyde, establishing its definitive registry as CAS 169339-42-8 [1][2]. Below, we dissect its structural analytics, detail a self-validating synthesis protocol, and explore its strategic utility in advanced pharmaceutical synthesis.
Section 1: Chemical Identity & Structural Analytics
The compound consists of a central benzene ring substituted at the 1 and 3 (meta) positions. One position holds a highly reactive electrophilic aldehyde, while the other holds a 1,3-dioxane ring—a cyclic acetal protecting group derived from 1,3-propanediol.
Mechanistic Insight: Why choose a 1,3-dioxane over a 1,3-dioxolane[3]? The 6-membered 1,3-dioxane ring is thermodynamically more stable under certain basic and nucleophilic conditions due to its stable chair conformation. This offers superior steric shielding of the acetal carbon compared to the slightly more strained 5-membered dioxolane ring, making it the preferred choice when downstream steps involve aggressive nucleophiles like organolithiums.
Table 1: Comparative Chemical Identity of Isophthalaldehyde Monoacetals
| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Structural Feature |
| 3-(1,3-Dioxan-2-yl)benzaldehyde | 169339-42-8 [4] | C11H12O3 | 192.21 | 6-membered acetal, meta-substituted |
| 2-(1,3-Dioxan-2-yl)benzaldehyde | 139086-86-5[5] | C11H12O3 | 192.21 | 6-membered acetal, ortho-substituted |
| 4-(1,3-Dioxan-2-yl)benzaldehyde | 81172-92-1[1] | C11H12O3 | 192.21 | 6-membered acetal, para-substituted |
| 3-(1,3-Dioxolan-2-yl)benzaldehyde | 68348-23-2[3] | C10H10O3 | 178.18 | 5-membered acetal, meta-substituted |
| Isophthalaldehyde (Precursor) | 626-19-7[6] | C8H6O2 | 134.13 | Unprotected dialdehyde |
Section 2: Synthesis Methodology (Self-Validating Protocol)
The synthesis of 3-(1,3-dioxan-2-yl)benzaldehyde relies on the statistical mono-protection of isophthalaldehyde[6]. To achieve high yields of the monoacetal while suppressing the bis-acetal byproduct, thermodynamic control and precise stoichiometric ratios are required.
Causality in Experimental Design: We utilize an excess of the dialdehyde relative to 1,3-propanediol to statistically favor mono-protection. Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water, enabling the use of a Dean-Stark trap to drive the equilibrium toward acetal formation. p-Toluenesulfonic acid (p-TsOH) provides the necessary protonation to activate the carbonyl carbon without causing oxidative side reactions.
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve isophthalaldehyde (1.5 equiv) in 250 mL of anhydrous toluene.
-
Reagent Addition: Add 1,3-propanediol (1.0 equiv based on desired product) and a catalytic amount of p-TsOH (0.05 equiv).
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C).
-
Water Removal: Maintain reflux until the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours), indicating complete conversion of the diol.
-
Quenching (Critical Step): Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃ to neutralize the p-TsOH. Causality: Failure to neutralize before concentration will lead to rapid acetal hydrolysis or polymerization during solvent evaporation.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the monoacetal.
In-Process Self-Validation System
A robust scientific protocol must be self-validating. Do not proceed to downstream drug synthesis without confirming these parameters:
-
TLC Monitoring: The monoacetal will present an intermediate Rf value, cleanly resolving between the highly polar dialdehyde (lower Rf) and the non-polar bis-acetal (higher Rf).
-
¹H-NMR Confirmation: Look for the signature aldehyde proton at ~10.0 ppm (singlet, 1H) and the acetal methine proton at ~5.4 ppm (singlet, 1H). The presence of both peaks in a strict 1:1 integration ratio definitively validates the mono-protected structure.
Fig 1: Step-by-step synthesis workflow with integrated self-validation checkpoints.
Section 3: Applications in Drug Development (Mechanistic Insights)
In medicinal chemistry, 3-(1,3-dioxan-2-yl)benzaldehyde acts as a versatile, orthogonal building block[3]. The unprotected aldehyde can be subjected to a variety of transformations while the "hidden" aldehyde (the acetal) remains inert.
-
Electrophilic Aldehyde Reactivity: The free aldehyde readily undergoes reductive amination with primary or secondary amines (using NaBH(OAc)₃), Wittig olefination to form styrene derivatives, or nucleophilic addition via Grignard reagents to yield secondary alcohols[3].
-
Acetal Stability: During these transformations, the 1,3-dioxane ring is highly stable to basic conditions, nucleophiles, and reducing agents (like NaBH₄ or LiAlH₄, provided no Lewis acids are present)[3].
-
Orthogonal Deprotection: Once the primary aldehyde has been converted into the desired pharmacophore (e.g., a basic amine side chain for target binding), the 1,3-dioxane is easily cleaved using mild aqueous acid (e.g., 1M HCl in THF or TFA/H₂O) to reveal the second aldehyde, which can then be functionalized to complete the complex drug molecule.
Fig 2: Bifunctional reactivity map highlighting orthogonal functional group manipulation.
Conclusion
The definitive identification of 3-(1,3-dioxan-2-yl)benzaldehyde under CAS 169339-42-8 resolves a common ambiguity in chemical sourcing[1][2]. By leveraging its unique thermodynamic stability and orthogonal reactivity, drug development professionals can execute complex, multi-step syntheses of meta-substituted aromatic therapeutics with high precision and self-validating analytical confidence.
References
- 68348-23-2 | 3-(1,3-Dioxolan-2-yl)benzaldehyde - BLDpharm (Contains cross-reference for CAS 169339-42-8). BLD Pharmatech Ltd.
- CAS Number List - 1 - Page 139001 - Chemicalbook. ChemicalBook.
- Benzaldehyde, 3-(1,3-dioxan-2-yl)- (9CI) - Chemsrc. ChemSrc.
- 3-(1,3-Dioxolan-2-yl)benzaldehyde | 68348-23-2 | Benchchem. Benchchem.
- 2-(1,3-Dioxan-2-yl)benzaldehyde - Sigma-Aldrich. Sigma-Aldrich.
- Isophthalaldehyde | CAS 626-19-7 - DempoChem. DempoChem.
Sources
- 1. 68348-23-2|3-(1,3-Dioxolan-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. CAS Number List - 1 - Page 139001 - Chemicalbook [amp.chemicalbook.com]
- 3. 3-(1,3-Dioxolan-2-yl)benzaldehyde | 68348-23-2 | Benchchem [benchchem.com]
- 4. Benzaldehyde, 3-(1,3-dioxan-2-yl)- (9CI)_价格_报价_最新价格行情_化源网 [chemsrc.com]
- 5. 2-(1,3-Dioxan-2-yl)benzaldehyde | 139086-86-5 [sigmaaldrich.com]
- 6. dempochem.com [dempochem.com]
